![molecular formula C10H17ClN2O B2699440 1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride CAS No. 1795304-57-2](/img/structure/B2699440.png)
1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride
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Overview
Description
“1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride” is a chemical compound with the molecular formula C10H17ClN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride” is defined by its molecular formula, C10H17ClN2O . The InChI code for this compound is 1S/C9H17NO/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride” is 216.71 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Biological Activity
The spiroaminal core, including variations like 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride, has been identified as a central component in a variety of natural and synthetic products with significant biological activities. These compounds pose intriguing targets for chemical synthesis due to their novel structures and potential applications. Synthetic strategies for these compounds have been developed, showcasing the versatility of spiroaminals in organic synthesis and drug discovery processes (Sinibaldi & Canet, 2008).
Antibacterial Properties
Research on spirocyclic derivatives of ciprofloxacin incorporating 1-oxa-8-azaspiro[5.5]undecane motifs has yielded compounds with notable antibacterial activity. While these derivatives show a narrower spectrum of activity compared to ciprofloxacin, they exhibit significant potency against specific gram-positive and gram-negative bacterial strains, highlighting the potential for designing new antibacterial agents based on this scaffold (Lukin et al., 2022).
Spiroacetal Biosynthesis
Studies on the biosynthesis of sex pheromones in olive fruit flies have revealed that oxygen atoms in certain spiroacetal compounds, structurally related to 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride, originate from dioxygen. This implicates monooxygenase-mediated processes in the formation of these compounds, underscoring the complex biosynthetic pathways that lead to their production. Such insights can aid in understanding natural product synthesis and potentially inform synthetic approaches (Fletcher et al., 2002).
Conformational Analysis
The conformational behavior of 1-oxaspiro[5.5]undecanes has been studied through nuclear magnetic resonance spectroscopy, providing valuable information about the endo and exo anomeric effects in acetals. Such studies contribute to our understanding of the structural dynamics of spiro compounds, which is crucial for the development of new molecules with desired properties (Deslongchamps & Pothier, 1990).
Chronic Kidney Disease Treatment
In the search for new treatments for chronic kidney diseases, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have emerged as potent inhibitors of soluble epoxide hydrolase, demonstrating both high inhibitory activity and oral bioavailability. These compounds have shown promise in preclinical models, offering a potential new avenue for CKD therapy (Kato et al., 2014).
Future Directions
properties
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10;/h9,12H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNOFRQMYZFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCNC2C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride |
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